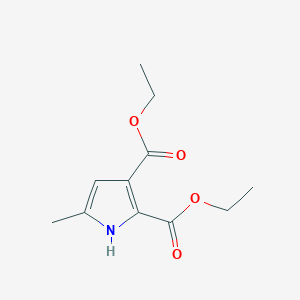
diethyl 5-methyl-1H-pyrrole-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5-methyl-1H-pyrrole-2,3-dicarboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two ester groups at the 2 and 3 positions, and a methyl group at the 5 position of the pyrrole ring. It is used in various chemical syntheses and has applications in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 5-methyl-1H-pyrrole-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrrole ring. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
Diethyl 5-methyl-1H-pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the 3 and 5 positions of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Pyrrole-2,3-dicarboxylic acids.
Reduction: Pyrrole-2,3-dimethanol.
Substitution: Halogenated or nitrated pyrrole derivatives.
科学的研究の応用
Diethyl 5-methyl-1H-pyrrole-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
作用機序
The mechanism of action of diethyl 5-methyl-1H-pyrrole-2,3-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ester groups can undergo hydrolysis to release active metabolites that exert their effects on molecular targets. The pyrrole ring can also participate in π-π interactions with aromatic amino acids in proteins, influencing their function .
類似化合物との比較
Similar Compounds
Diethyl pyrrole-2,5-dicarboxylate: Similar structure but with ester groups at the 2 and 5 positions.
Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate: Contains additional methyl groups at the 3 and 5 positions.
Diethyl 2,5-diphenyl-1H-pyrrole-3,4-dicarboxylate: Features phenyl groups at the 2 and 5 positions.
Uniqueness
Diethyl 5-methyl-1H-pyrrole-2,3-dicarboxylate is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of ester groups at the 2 and 3 positions allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC名 |
diethyl 5-methyl-1H-pyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C11H15NO4/c1-4-15-10(13)8-6-7(3)12-9(8)11(14)16-5-2/h6,12H,4-5H2,1-3H3 |
InChIキー |
APERLAAAUZOLPR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C1)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B12441999.png)
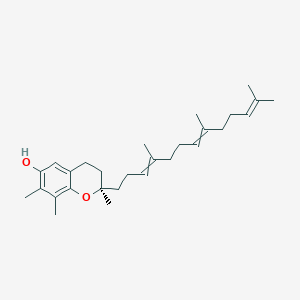
![3'-Isopropylamino-5'-trifluoromethyl[1,1'-biphenyl]-2-OL](/img/structure/B12442011.png)
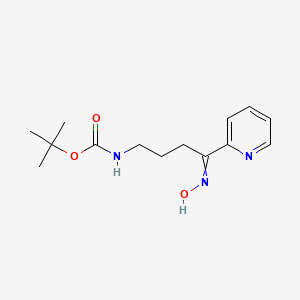
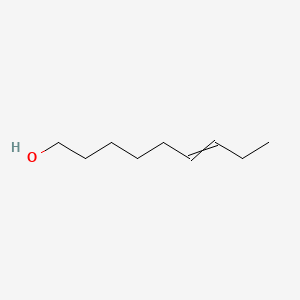

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-methylpropanoic acid](/img/structure/B12442042.png)
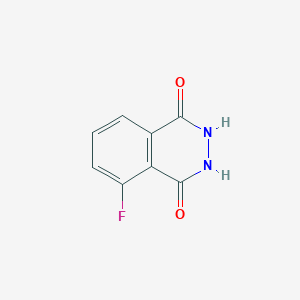
![5-[4-(Dimethylamino)phenyl]penta-2,4-dienal](/img/structure/B12442055.png)
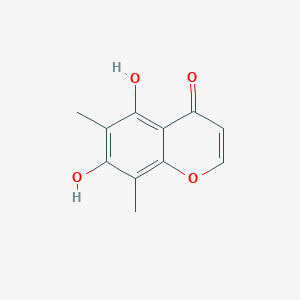
![tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12442065.png)
![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)
![6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)
![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)
